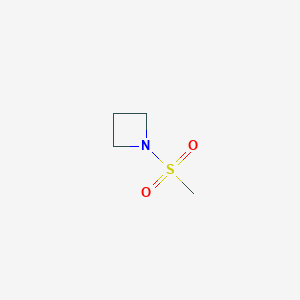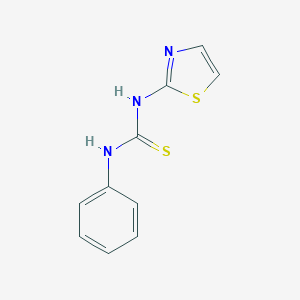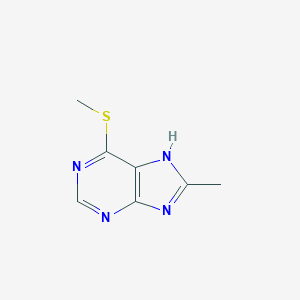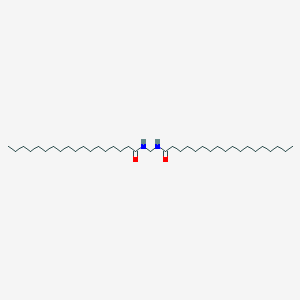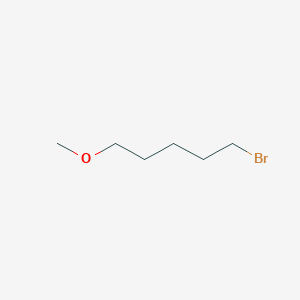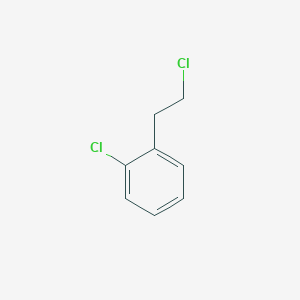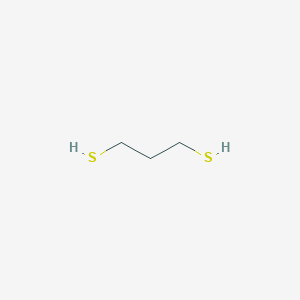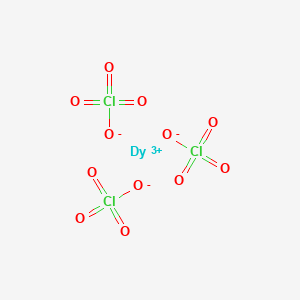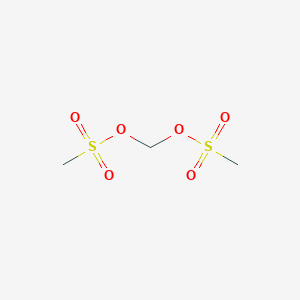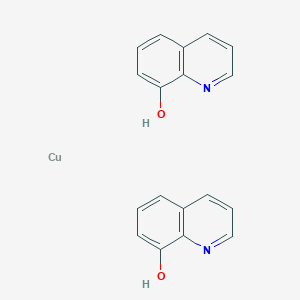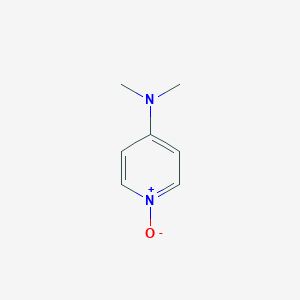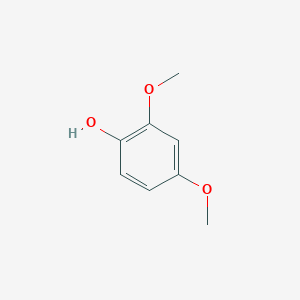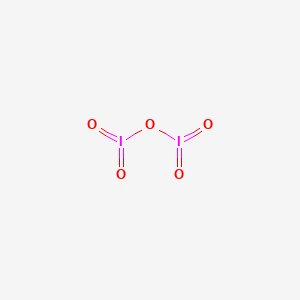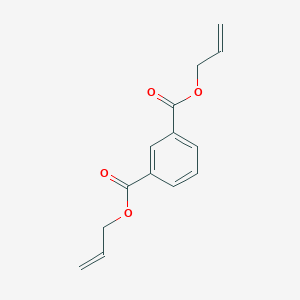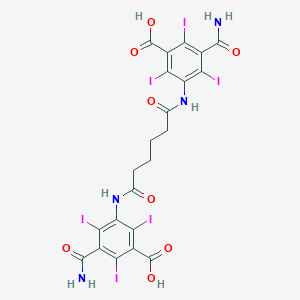
Isophthalamic acid, 5,5'-(tetramethylenebis(carbonylimino))bis(2,4,6-triiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isophthalamic acid, 5,5'-(tetramethylenebis(carbonylimino))bis(2,4,6-triiodo-) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as iopamidol, which is a contrast agent used in medical imaging procedures such as X-rays and CT scans.
Mécanisme D'action
The mechanism of action of isophthalamic acid as a contrast agent is based on its ability to absorb X-rays and CT scans. It has a high atomic number and a high density, which makes it an ideal contrast agent. Isophthalamic acid is injected into the body and accumulates in areas of high blood flow, such as the kidneys and liver. This accumulation allows for better visualization of these organs during imaging procedures.
Effets Biochimiques Et Physiologiques
Isophthalamic acid has been shown to have minimal biochemical and physiological effects. It is rapidly eliminated from the body through the kidneys and does not accumulate in the body. However, in rare cases, it can cause allergic reactions and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using isophthalamic acid in lab experiments include its high solubility in water, low toxicity, and ability to absorb X-rays and CT scans. This makes it an ideal contrast agent for imaging studies. However, its high cost and limited availability can be a limitation for some experiments.
Orientations Futures
There are several future directions for the use of isophthalamic acid in scientific research. One potential area of research is the development of new contrast agents with improved properties. Another area of research is the study of the mechanism of action of isophthalamic acid in protein folding and protein-protein interactions. Additionally, the use of isophthalamic acid in targeted drug delivery systems is an area of active research. Overall, isophthalamic acid has a wide range of applications in scientific research and is an important compound for the future of medicine and biology.
Méthodes De Synthèse
The synthesis of isophthalamic acid involves the reaction of isophthalic acid with diethylenetriamine to form a diamide intermediate. This intermediate is further reacted with tetramethylene diisocyanate to form the final product, isophthalamic acid, 5,5'-(tetramethylenebis(carbonylimino))bis(2,4,6-triiodo-). The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to obtain a high yield.
Applications De Recherche Scientifique
Isophthalamic acid has been extensively used in scientific research due to its unique properties. It is commonly used as a contrast agent in medical imaging procedures such as X-rays and CT scans. In addition, it has been used as a marker for renal function and blood flow. Isophthalamic acid has also been used in the study of protein folding and protein-protein interactions.
Propriétés
Numéro CAS |
13724-24-8 |
|---|---|
Nom du produit |
Isophthalamic acid, 5,5'-(tetramethylenebis(carbonylimino))bis(2,4,6-triiodo- |
Formule moléculaire |
C22H16I6N4O8 |
Poids moléculaire |
1225.8 g/mol |
Nom IUPAC |
3-carbamoyl-5-[[6-(3-carbamoyl-5-carboxy-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C22H16I6N4O8/c23-11-7(19(29)35)13(25)17(15(27)9(11)21(37)38)31-5(33)3-1-2-4-6(34)32-18-14(26)8(20(30)36)12(24)10(16(18)28)22(39)40/h1-4H2,(H2,29,35)(H2,30,36)(H,31,33)(H,32,34)(H,37,38)(H,39,40) |
Clé InChI |
ZHDAENNVPWGPNT-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)N)I)CC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)N)I |
SMILES canonique |
C(CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)N)I)CC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)N)I |
Autres numéros CAS |
13724-24-8 |
Synonymes |
5,5'-(Adipoyldiimino)bis[2,4,6-triiodo-3-(carbamoyl)benzoic acid] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



